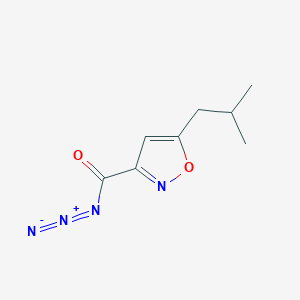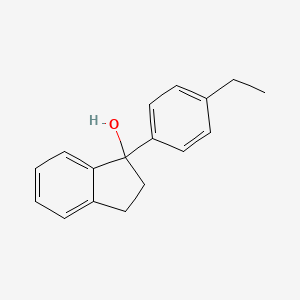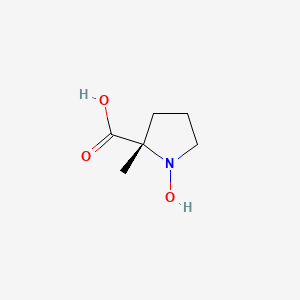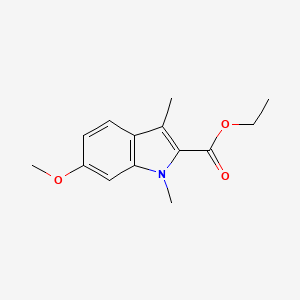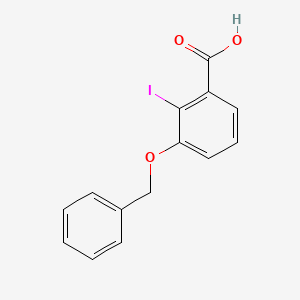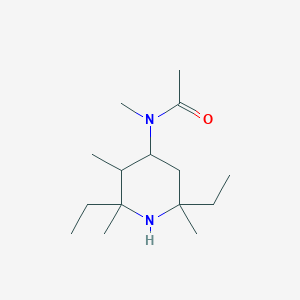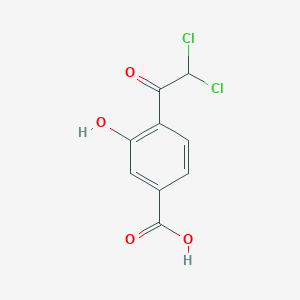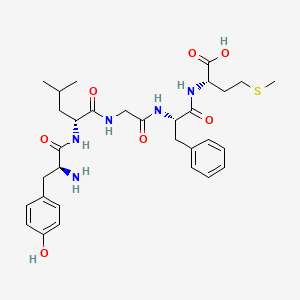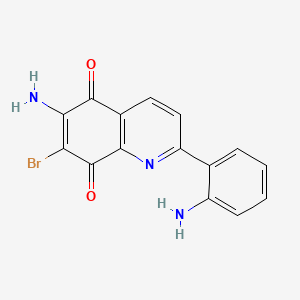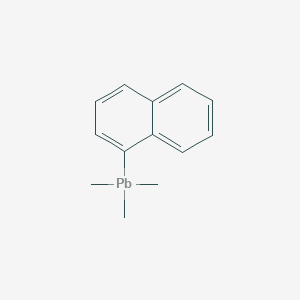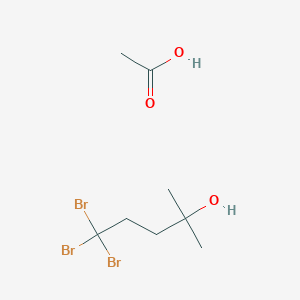methanone CAS No. 62011-89-6](/img/structure/B14564374.png)
[4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-ylmethanone is a complex organic compound that features an imidazole ring substituted with amino, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by cyclization reactions to form the imidazole ring. The amino group can be introduced through reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-ylmethanone serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(4-nitrophenyl)-1H-imidazole: Lacks the phenyl group, which may affect its reactivity and applications.
1-(4-Nitrophenyl)-1H-imidazol-5-yl](phenyl)methanone: Lacks the amino group, potentially reducing its biological activity.
4-Amino-1-phenyl-1H-imidazol-5-yl](phenyl)methanone: Lacks the nitro group, which may influence its chemical reactivity and applications.
Uniqueness
The presence of both nitrophenyl and amino groups in 4-Amino-1-(4-nitrophenyl)-1H-imidazol-5-ylmethanone makes it unique, offering a combination of reactivity and potential biological activity that is not found in the similar compounds listed above.
Properties
CAS No. |
62011-89-6 |
|---|---|
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
[5-amino-3-(4-nitrophenyl)imidazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C16H12N4O3/c17-16-14(15(21)11-4-2-1-3-5-11)19(10-18-16)12-6-8-13(9-7-12)20(22)23/h1-10H,17H2 |
InChI Key |
JXVDKVFVIXURKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


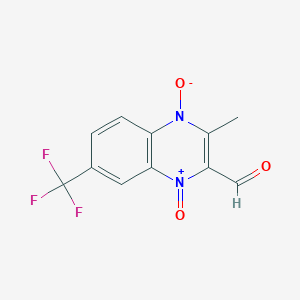
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14564308.png)
